

Technical Guide: Synthesis Pathway of 2,4-Dimethyloct-4-enedinitrile

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Compound of Interest

Compound Name: 2,4-Dimethyloct-4-enedinitrile

CAS No.: 62751-19-3

Cat. No.: B8594862

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Part 1: Strategic Analysis & Retrosynthesis

2,4-Dimethyloct-4-enedinitrile is a specialized aliphatic dinitrile, primarily known as a key component of the "Diadduct" mixture used industrially to produce branched diamines (e.g., 2,4-dimethyl-1,8-octanediamine). These diamines are critical monomers for modifying the crystallinity, melting point, and flexibility of high-performance polyamides (nylons) and polyurethanes.

The synthesis is not a standard nucleophilic substitution but a sequential thermal Ene reaction. This pathway utilizes the high atom economy of pericyclic reactions, coupling one equivalent of isobutylene with two equivalents of acrylonitrile.

Retrosynthetic Logic

The molecule can be deconstructed into two distinct C-C bond-forming events:

- **Primary Disconnection:** The C2-C3 bond. Breaking this reveals a C6 "ene" precursor (5-methyl-5-hexenenitrile) and a C3 "enophile" (acrylonitrile).

- Secondary Disconnection: The C6 precursor breaks down into isobutylene and acrylonitrile.

Part 2: Mechanistic Pathway (The "Why")

The synthesis relies on the Ene Reaction (also known as the Alder-Ene reaction), a six-electron pericyclic process involving an alkene with an allylic hydrogen (the "ene") and an electron-deficient double bond (the "enophile").

Step 1: Formation of the Monoadduct

The first step involves the reaction of isobutylene (ene) with acrylonitrile (enophile).

- Regioselectivity: The new C-C bond forms between the terminal methylene of isobutylene and the β -carbon of acrylonitrile.
- Hydrogen Transfer: An allylic hydrogen from the methyl group of isobutylene transfers to the α -carbon of the acrylonitrile.
- Product: 5-methyl-5-hexenenitrile.

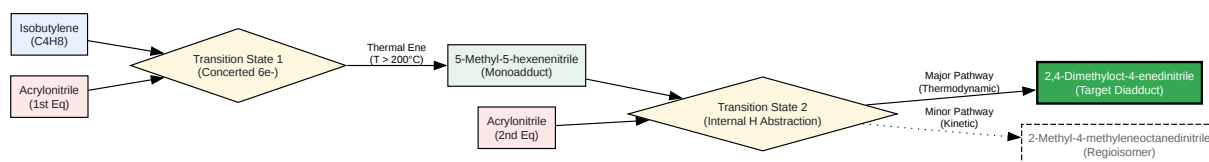
Step 2: Formation of the Diadduct (Target Molecule)

The monoadduct, 5-methyl-5-hexenenitrile, serves as the "ene" for the second addition. It possesses two distinct allylic sites:

- Site A (Methyl group): Reaction here yields an exo-methylene product (e.g., 2-methyl-4-methyleneoctanedinitrile).
- Site B (Internal Methylene at C4): Reaction here yields the target **2,4-dimethyloct-4-enedinitrile**.

Thermodynamic Control: Reaction at Site B is favored under specific thermal conditions because it generates a trisubstituted internal alkene, which is thermodynamically more stable than the disubstituted terminal alkene formed via Site A.

Pathway Visualization[1][2]



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Caption: Sequential Ene reaction pathway showing the conversion of Isobutylene and Acrylonitrile to the target dinitrile via the monoadduct intermediate.

Part 3: Experimental Protocol

Warning: Acrylonitrile is a volatile, highly toxic carcinogen and flammable. Isobutylene is a flammable gas. All operations must be conducted in a high-pressure autoclave located within a blast-proof facility or rated fume hood.

Reagents & Setup

- Isobutylene (Liquefied Gas): 1.0 molar equivalent.
- Acrylonitrile (Liquid): 2.2 - 2.5 molar equivalents (Excess drives the second addition).
- Inhibitor: Hydroquinone or p-Methoxyphenol (MEHQ) (500-1000 ppm) to prevent radical polymerization of acrylonitrile.
- Solvent: Generally neat (solvent-free) to maximize kinetics, or benzene/toluene if pressure moderation is needed.
- Reactor: Stainless steel autoclave (e.g., Hastelloy C) rated for >100 bar.

Synthesis Procedure

- Charging: Purge the autoclave with nitrogen to remove oxygen (critical to prevent peroxide formation and polymerization). Charge the acrylonitrile containing the inhibitor.

- Addition: Cool the reactor to 0°C and transfer the liquefied isobutylene.
- Reaction:
 - Seal the reactor and heat to 240°C - 270°C.
 - Pressure will rise significantly (autogenous pressure approx. 30-60 bar).
 - Maintain temperature for 4 - 8 hours.
 - Note: The reaction is biphasic initially but becomes homogeneous as the diadduct forms.
- Quenching: Cool the reactor to room temperature. Vent unreacted isobutylene through a scrubber system.

Purification & Isolation

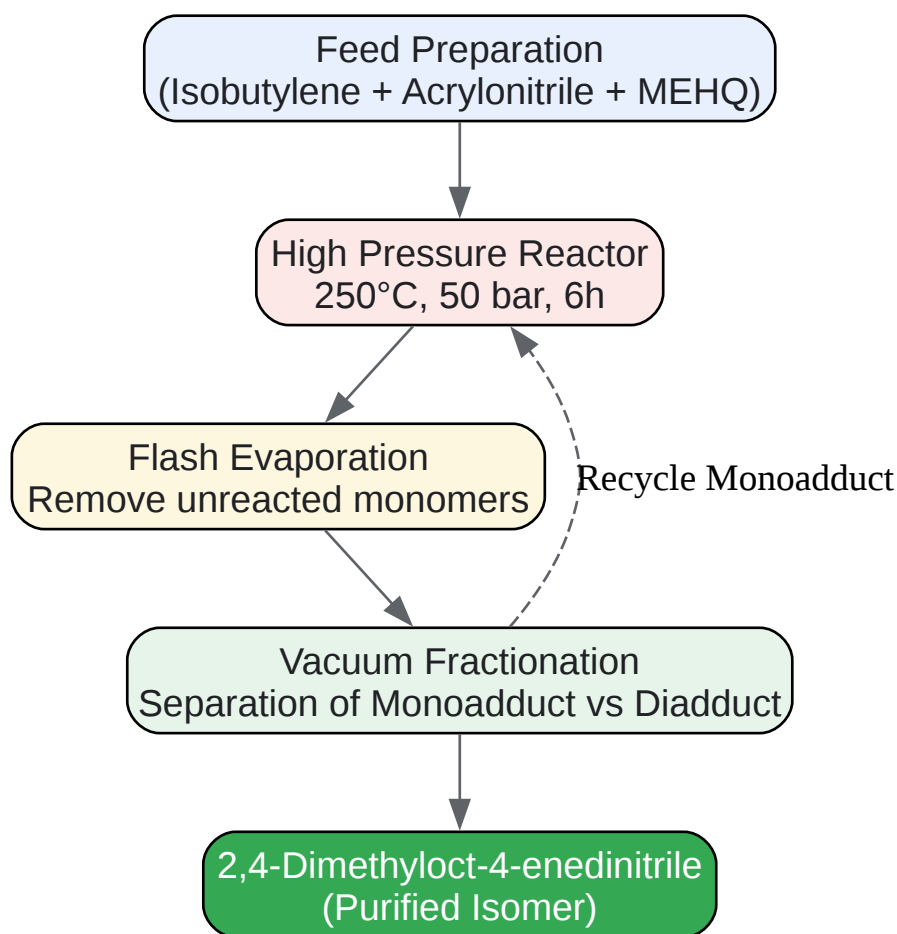
The crude product is a dark brown liquid containing the "Diadduct" mixture, unreacted monoadduct, and polymeric byproducts.

- Flash Distillation: Perform a rapid vacuum distillation (10-20 mmHg) to remove unreacted acrylonitrile and the lighter monoadduct (5-methyl-5-hexenenitrile).
- Fractional Distillation: To isolate **2,4-dimethyloct-4-enedinitrile** from its isomers (e.g., 5-methyl-4-nonenitrile), use a high-efficiency fractionating column (e.g., spinning band or packed column with >20 theoretical plates).
 - Boiling Point: The target boils in the range of 140-150°C at 5 mmHg (approximate, pressure dependent).
 - Note: Industrial grades often use the isomer mixture directly for hydrogenation.

Part 4: Data Summary & Characterization

Parameter	Specification / Observation
Molecular Formula	
Molecular Weight	162.23 g/mol
Appearance	Colorless to pale yellow viscous liquid
IR Spectrum	Characteristic stretch at ~2240 cm . Alkene stretch at ~1640 cm .
Key 1H NMR Signals	5.1-5.3 (m, 1H, vinylic); 1.8-1.9 (s, 3H, allylic methyl); 1.2 (d, 3H, saturated methyl).
Yield (Optimized)	60-75% (Diadduct mixture); ~20-30% specific isomer isolation.

Process Control Diagram



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Caption: Industrial workflow for the synthesis and isolation of the target dinitrile.

Part 5: References

- Process for the preparation of unsaturated dinitriles. (1981). US Patent 4,263,228. E.I. du Pont de Nemours and Company. [Link](#)
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- Theoretical and experimental study of the nickel-catalyzed isomerization of 2-Methyl-3-butenitrile. (2015). ResearchGate.[1] [Link](#)

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Sources

- [1. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
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